molecular formula C24H46O4 B167168 Diisononyl adipate CAS No. 33703-08-1

Diisononyl adipate

Cat. No. B167168
CAS RN: 33703-08-1
M. Wt: 398.6 g/mol
InChI Key: AYWLCKHHUFBVGJ-UHFFFAOYSA-N
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Description

Diisononyl adipate (DINA) is a clear liquid that has multiple uses in cosmetics and other industries . It helps to make products smoother and more flexible (plasticizer), it moisturizes and softens the skin (skin conditioning - emollient), and it also dissolves other substances (solvent) .


Synthesis Analysis

DINA is synthesized from adipic acid and isononyl alcohol in a solvent-free system via immobilized lipase-catalyzed esterification . The process involves the esterification of branched isononyl alcohols with adipic acid in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of DINA is C24H46O4 . It is an ester, which is a compound formed by the reaction between an acid and an alcohol with the elimination of a molecule of water.


Chemical Reactions Analysis

As an ester, DINA reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

DINA is a stable, colorless liquid . It is insoluble in water but soluble in ethanol and ethyl ether . It is flammable and can cause irritation to the skin, eye, and respiratory system .

Scientific Research Applications

1. Plasticizer in PVC Products

  • Diisononyl adipate (DINA) is a plasticizer used in PVC products, serving as an alternative to restricted phthalate plasticizers. It shows significant migration from PVC films into various types of food, especially those cooked with oil. The study of its migration and decomposition in food contexts highlights its application in food packaging materials and the related health and safety considerations (Hirayama et al., 1991).

2. Use in Esterification Processes

  • DINA is synthesized through a solvent-free system using immobilized lipase-catalyzed esterification, demonstrating an environmentally friendly method for its production. This approach is significant for industrial applications, particularly in the creation of plasticizers with lower environmental impact (Lee et al., 2019).

3. Assessment of Human Exposure

  • Research into the human metabolism and excretion of DINA after oral intake helps in understanding human exposure levels and risks. Such studies are crucial for risk assessment, especially in populations with potentially higher DINA exposure (Gotthardt et al., 2021).

4. Evaluation of Physical Properties

  • Studies on the density, kinematic viscosity, and refractive index of DINA contribute to a better understanding of its physical properties, essential for its applications in various industries, particularly in manufacturing and quality control processes (Lorenzi et al., 1998).

5. Effects on Lipid Metabolism

  • Investigations into the effects of DINA on lipid metabolism and differentiation in preadipocytes provide insights into its potential health impacts. Understanding the molecular and cellular mechanisms of DINA action is crucial for evaluating its safety in consumer products (Zhang et al., 2019).

6. Impact on Endocrine and Reproductive Systems

  • Studies on the toxic effects of DINA on experimental animals, particularly focusing on its impacts on the endocrine and reproductive systems, contribute to the understanding of its potential health risks. These insights are critical for regulatory purposes and ensuring public health safety (Hrynchak & Sychik, 2020).

7. Assessment in Military and Aerospace Applications

  • Research on the use of DINA as an inert plasticizer in plastic bonded explosives (PBX) informs its potential applications in the military and aerospace sectors. Understanding its impact on the mechanical, thermal, and sensitivity properties of PBX is vital for developing safer and more effective explosive materials (Yilmaz et al., 2014).

Safety and Hazards

Exposure to DINA can cause irritation of eyes, nose, and throat . It is also flammable, and harmful products of combustion are CO, CO2, and so on . Ingestion of the substance may be harmful .

Relevant Papers Several papers have been published on DINA. One study focused on the synthesis of DINA from adipic acid and isononyl alcohol in a solvent-free system . Another study provided the first data on human DINA metabolism and excretion .

properties

IUPAC Name

bis(7-methyloctyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Record name DIISONONYL ADIPATE
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DSSTOX Substance ID

DTXSID00860489
Record name Bis(7-methyloctyl) adipate
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals
Record name DIISONONYL ADIPATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Hexanedioic acid, 1,6-diisononyl ester
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CAS RN

33703-08-1, 928716-02-3
Record name DIISONONYL ADIPATE
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URL https://cameochemicals.noaa.gov/chemical/24044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Diisononyl adipate
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Record name Hexanedioic acid, 1,6-diisononyl ester
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Record name Bis(7-methyloctyl) adipate
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Record name Diisononyl adipate
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Record name DIISONONYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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